molecular formula C10H10ClFO2 B2503361 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid CAS No. 920501-65-1

2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B2503361
CAS No.: 920501-65-1
M. Wt: 216.64
InChI Key: CNPYGHFTBRANDU-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H10ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a propanoic acid moiety. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid typically involves the reaction of 3-chloro-4-fluorobenzene with a suitable propanoic acid derivative. One common method involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene using 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid is unique due to the specific arrangement of its chloro and fluoro substituents on the phenyl ring, combined with the propanoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPYGHFTBRANDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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